molecular formula C22H22O5 B2784640 3-(3,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one CAS No. 869080-12-6

3-(3,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one

Cat. No.: B2784640
CAS No.: 869080-12-6
M. Wt: 366.413
InChI Key: BAWAHLOFNKKJDF-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H22O5 and its molecular weight is 366.413. The purity is usually 95%.
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Scientific Research Applications

Structural and Crystallography Studies

Research into compounds structurally related to "3-(3,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one" has provided detailed insights into their crystal structures, offering foundational knowledge for understanding chemical reactivity and interactions. For instance, studies on similar chromenones reveal their nearly planar structures and specific hydrogen bonding patterns, which are crucial for their biological activity and interaction with other molecules (Watson et al., 1991). These structural insights lay the groundwork for designing derivatives with targeted properties.

Synthesis and Chemical Reactivity

The synthesis and reactivity of chromenone derivatives have been extensively studied, demonstrating the versatility of these compounds in organic synthesis. Novel synthesis methods enable the production of chromenone derivatives with potent antioxidant and antihyperglycemic activities, highlighting their potential in medicinal chemistry (Kenchappa et al., 2017). Such research underscores the compound's relevance in developing new therapeutic agents.

Biological Activities

Derivatives of chromenones exhibit a range of biological activities, from antimicrobial to antioxidant properties. For example, certain chromone and xanthone derivatives have been identified as effective scavengers of reactive oxygen and nitrogen species, showcasing their potential as antioxidant agents (Proença et al., 2016). This bioactivity is particularly relevant for addressing oxidative stress-related diseases.

Catalytic Applications

The catalytic capabilities of compounds structurally related to "this compound" have been explored, with findings indicating their utility in facilitating green chemistry reactions. Research into nanocomposite catalysts based on chromene structures for synthesizing bioactive compounds illustrates the environmental and synthetic advantages of these materials (Mehr et al., 2020).

Material Science Applications

In material science, the structural properties of chromenones contribute to the development of novel materials with specific optical and electronic features. Investigations into the non-linear optical (NLO) properties of chromene derivatives underscore their potential in creating advanced materials for optical technologies (Arif et al., 2022).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-14(3)21(22(23)27-19(17)11-16)15-6-9-18(24-4)20(10-15)25-5/h6-11H,1,12H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWAHLOFNKKJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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